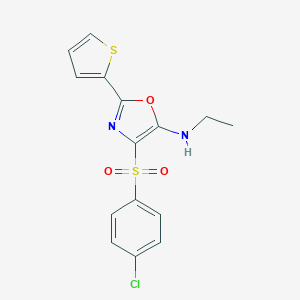
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine, also known as CES, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, and it is believed to have a wide range of applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to changes in the biochemical and physiological processes in the body. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine in lab experiments is its high purity. This allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine. One possible direction is to investigate its potential use as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of certain diseases. Another possible direction is to investigate its potential use as a research tool for studying the role of certain proteins and enzymes in the body. This compound has been used in various studies for this purpose, and there is still much to be learned about its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-2-aminothiophene in the presence of potassium carbonate. This reaction results in the formation of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in the field of biochemistry and physiology. This compound has been used in various studies to investigate the role of certain proteins and enzymes in the body. It has also been used to study the effects of certain drugs on the body.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-2-17-14-15(18-13(21-14)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPQHBBOBKIMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

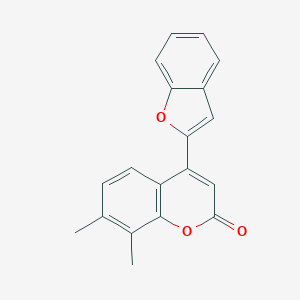
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385436.png)
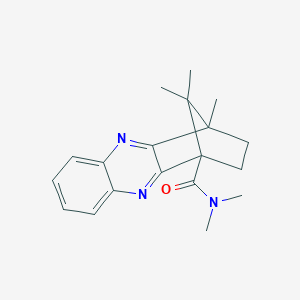

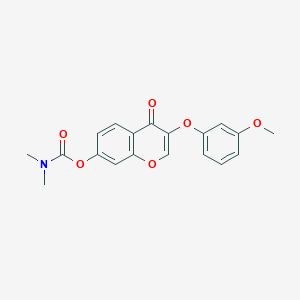
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385444.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385448.png)

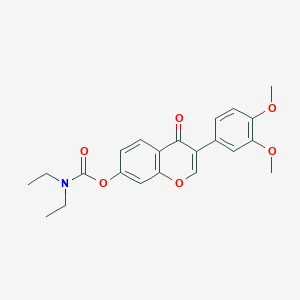
![4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385453.png)
![4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385455.png)
![N-(3-methoxyphenyl)-2-[3-(pentyloxy)phenoxy]acetamide](/img/structure/B385456.png)
